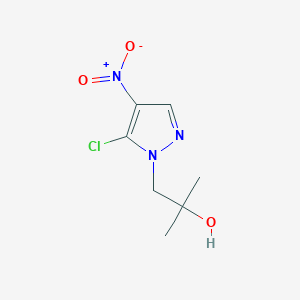
1-(5-Chloro-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol
Descripción general
Descripción
1-(5-Chloro-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol, commonly referred to as 5-CN-CMP, is a synthetic compound belonging to the class of pyrazole derivatives. It is a small molecule that has been extensively studied for its potential applications in the fields of biochemistry, physiology, and pharmacology. 5-CN-CMP has been found to possess a wide range of biological activities, such as anti-inflammatory, anti-angiogenic, and anti-cancer properties. It is also known to modulate the activity of various enzymes, receptors, and ion channels.
Aplicaciones Científicas De Investigación
5-CN-CMP has been studied for its potential applications in a variety of scientific fields, including biochemistry, physiology, and pharmacology. It has been found to possess a wide range of biological activities, such as anti-inflammatory, anti-angiogenic, and anti-cancer properties. In addition, it has been shown to modulate the activity of various enzymes, receptors, and ion channels. 5-CN-CMP has also been studied for its potential applications in drug delivery, gene therapy, and drug design.
Mecanismo De Acción
The exact mechanism of action of 5-CN-CMP is not yet fully understood. However, it is believed to act through the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators. In addition, 5-CN-CMP has been found to inhibit the activity of several other enzymes, such as phospholipase A2, cyclooxygenase-1 (COX-1), and 5-lipoxygenase (5-LOX). It has also been shown to modulate the activity of various receptors, such as the estrogen receptor and the androgen receptor.
Biochemical and Physiological Effects
5-CN-CMP has been found to possess a wide range of biochemical and physiological effects. It has been shown to modulate the activity of various enzymes, receptors, and ion channels. In addition, it has been found to possess anti-inflammatory, anti-angiogenic, and anti-cancer properties. It has also been shown to reduce the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-CN-CMP in laboratory experiments is its availability and relatively low cost. In addition, it is relatively easy to synthesize and can be used in a variety of laboratory experiments. However, there are some limitations to using 5-CN-CMP in laboratory experiments, such as its relatively low solubility in water and its potential toxicity.
Direcciones Futuras
The potential applications of 5-CN-CMP are numerous, and there is much research still to be done in order to fully understand its mechanism of action and its potential uses. Some potential future directions for 5-CN-CMP include further research into its anti-inflammatory, anti-angiogenic, and anti-cancer properties; further research into its potential applications in drug delivery, gene therapy, and drug design; and further research into its potential toxicity and other safety concerns.
Propiedades
IUPAC Name |
1-(5-chloro-4-nitropyrazol-1-yl)-2-methylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O3/c1-7(2,12)4-10-6(8)5(3-9-10)11(13)14/h3,12H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OETUVPICMZBUQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1C(=C(C=N1)[N+](=O)[O-])Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



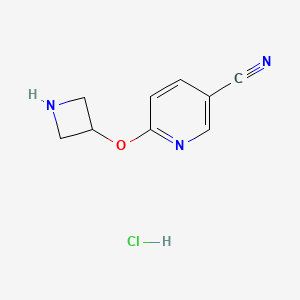
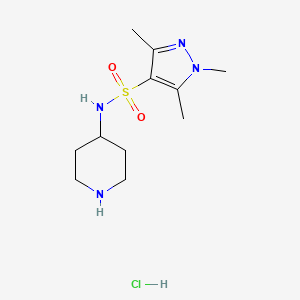
![4-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B1473388.png)
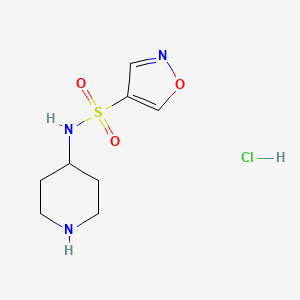
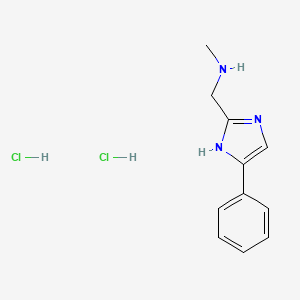
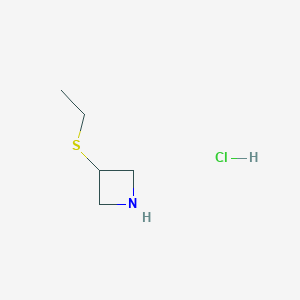


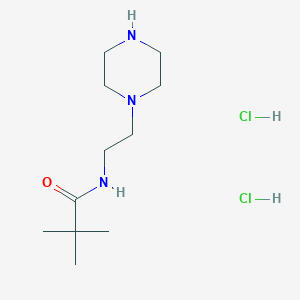
![5-[(4-aminopiperidin-1-yl)sulfonyl]pyrimidine-2,4(1H,3H)-dione hydrochloride](/img/structure/B1473397.png)
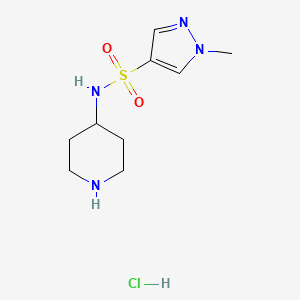

![1-[(5-Methyl-1,2-oxazol-3-yl)carbonyl]piperidin-4-amine hydrochloride](/img/structure/B1473401.png)
![1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine hydrochloride](/img/structure/B1473402.png)